Product packaging for 5-(benzylamino)-1-pentanol hydrochloride(Cat. No.:)

5-(benzylamino)-1-pentanol hydrochloride

Cat. No.: B4769996
M. Wt: 229.74 g/mol
InChI Key: WHGPZOJHEYBVSJ-UHFFFAOYSA-N
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Description

Overview of Aliphatic Amino Alcohols in Organic Synthesis and Chemical Biology

Aliphatic amino alcohols are organic compounds that feature an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH) attached to a non-aromatic carbon backbone. These compounds are instrumental in a vast array of chemical transformations and biological applications. In organic synthesis, they serve as chiral auxiliaries, ligands for asymmetric catalysis, and versatile starting materials for the construction of nitrogen- and oxygen-containing heterocycles. nih.govdiva-portal.org The presence of both a nucleophilic amino group and a hydroxyl group allows for selective reactions at either site, or for intramolecular reactions to form cyclic structures.

The synthesis of amino alcohols can be achieved through various methods, including the reduction of amino acids or their esters, the aminolysis of epoxides, and more recently, through biocatalytic approaches that offer high stereoselectivity. nih.govtaylorandfrancis.com Chiral amino alcohols are of particular importance as they are frequently found in natural products and active pharmaceutical ingredients (APIs). nih.gov Their ability to induce stereoselectivity in chemical reactions has made them indispensable tools in the synthesis of enantiomerically pure compounds, a critical aspect of drug development.

Significance of the Pentanolamine Backbone in Advanced Chemical Research

The pentanolamine backbone, a five-carbon chain with an amino group at one end and a hydroxyl group at the other, is a significant structural scaffold in chemical research. The parent compound, 5-amino-1-pentanol (B144490), is a bifunctional molecule that serves as a versatile building block for a variety of more complex structures. wikipedia.org Its linear five-carbon chain provides a degree of conformational flexibility, which can be advantageous in the design of molecules that need to bind to specific biological targets.

The dual functionality of the pentanolamine scaffold allows for its use in the synthesis of a wide range of compounds, including piperidines through intramolecular cyclization and polyesteramides via polycondensation reactions. wikipedia.orgchemicalbook.com In medicinal chemistry, molecular scaffolds are considered core structures of bioactive compounds and provide a basis for the systematic investigation of molecular cores and building blocks. nih.gov The pentanolamine backbone, therefore, represents a "privileged scaffold" in that it is a structural framework that is recurrent in biologically active compounds. mdpi.comnih.gov Researchers utilize such scaffolds to create libraries of compounds for drug discovery, leveraging the inherent properties of the backbone to explore new therapeutic agents. mdpi.com For instance, 5-amino-1-pentanol is a starting material for the synthesis of the alkaloid manzamine, which has shown anti-inflammatory and other biological activities. chemicalbook.comgoogle.com

Contextualization of 5-(Benzylamino)-1-pentanol Hydrochloride within Related Structural Classes

This compound belongs to the broader class of N-substituted amino alcohols. The core structure is the pentanolamine backbone, where the primary amino group of 5-amino-1-pentanol has been substituted with a benzyl (B1604629) group. The benzyl group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, introduces aromaticity and steric bulk to the molecule. This modification can significantly influence the compound's physical and chemical properties, such as its solubility, reactivity, and potential biological interactions. The hydrochloride salt form is created by reacting the basic amino group with hydrochloric acid, which typically increases the compound's water solubility and stability, making it easier to handle and formulate.

Structurally, it is related to other benzyl-substituted compounds used in organic synthesis and medicinal chemistry. For example, N-benzylhydroxylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals. mdpi.com The presence of the benzylamino group in the 5-position of the pentanol (B124592) chain creates a molecule with distinct regions: a hydrophilic alcohol terminus, a flexible aliphatic spacer, and a lipophilic, aromatic benzylamino group. This amphiphilic character can be of interest in various chemical and biological contexts. The synthesis of related N-alkylamino and N-benzylamino substituted compounds is often explored in the development of kinase inhibitors and other therapeutic agents, highlighting the importance of this structural motif in drug discovery. mdpi.com

Chemical and Physical Properties of 5-(benzylamino)-1-pentanol

PropertyValue
Molecular Formula C12H19NO
Molecular Weight 193.29 g/mol
Synonyms N-(5-Hydroxypentyl)benzylamine, 5-(Benzylamino)pentan-1-ol
Appearance Not specified, though related compounds like 5-amino-1-pentanol are white crystalline solids. wikipedia.org
Solubility The hydrochloride salt form is expected to be soluble in water.
InChI InChI=1S/C12H19NO/c14-10-6-2-5-9-13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2
InChIKey YMNRQBMCCMQGSH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCCCCCO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20ClNO B4769996 5-(benzylamino)-1-pentanol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzylamino)pentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c14-10-6-2-5-9-13-11-12-7-3-1-4-8-12;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGPZOJHEYBVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 5 Benzylamino 1 Pentanol Hydrochloride and Analogs

Reductive Amination Pathways for Benzylamino Alcohol Synthesis

Reductive amination stands as a cornerstone for the synthesis of substituted amines, including benzylamino alcohols. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine. organic-chemistry.org This approach offers a high degree of control and avoids the common issue of overalkylation associated with direct alkylation of amines. organic-chemistry.org

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the reduction of the imine intermediate in reductive amination. This technique utilizes a catalyst, often a transition metal, in the presence of hydrogen gas to achieve the reduction. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction.

In the context of synthesizing 5-(benzylamino)-1-pentanol, this would involve the reaction of 5-amino-1-pentanol (B144490) with benzaldehyde (B42025) to form an imine, followed by catalytic hydrogenation. Various catalysts, such as nickel, palladium, and platinum, have been shown to be effective for such transformations. frontiersin.orgmdpi.com For instance, commercial nickel catalysts have been successfully used for the amination of alcohols, a process that proceeds through a similar hydrogen-borrowing mechanism. ias.ac.in The reaction conditions, including temperature and hydrogen pressure, are critical parameters that are optimized to maximize the yield of the desired secondary amine. The use of supported catalysts, such as palladium on carbon (Pd/C), is also common in patent literature for reductive amination reactions. mdpi.com

CatalystSubstratesPressure (H₂)TemperatureSolventYieldReference(s)
Raney NiBenzyl (B1604629) alcohol, aq. NH₃-180°Ct-amyl alcoholModerate ias.ac.in
Ni/Al₂O₃-SiO₂Vanillyl alcohol, (NH₄)₂CO₃-140°Ct-amyl alcoholGood ias.ac.in
Pd/CBenzaldehyde, AnilineAmbient50°CWater (micellar)92% (small scale) google.com
Pt/CeO₂–ZrO₂Benzaldehyde0.5 MPa70°CEthanol (B145695)97% conversion researchgate.net
Pd/Al₂O₃Crotonaldehyde1.5 bar50°C-~93% (Butanal) acs.org

This table presents a selection of catalytic hydrogenation conditions for reactions analogous to the synthesis of 5-(benzylamino)-1-pentanol, demonstrating the range of catalysts and conditions employed.

Alternative Reductive Amination Reagents and Conditions

Beyond catalytic hydrogenation, a variety of chemical reducing agents are utilized for reductive amination, offering a broader range of reaction conditions and selectivities. These reagents are often milder and can be more suitable for laboratory-scale synthesis.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent, often in the presence of an acid catalyst such as p-toluenesulfonic acid or boric acid. organic-chemistry.orged.govresearchgate.net This method can be performed under solvent-free conditions, which aligns with green chemistry principles. ed.govresearchgate.netscribd.com For the synthesis of dibenzylamines, a mixture of p-toluenesulfonic acid monohydrate and sodium borohydride has been shown to be effective in reducing imines formed from benzylamines and aldehydes. researchgate.netscribd.comsigmaaldrich.com

Sodium cyanoborohydride (NaBH₃CN) is another popular reagent, known for its selectivity in reducing imines in the presence of carbonyl groups. organic-chemistry.org However, concerns about the toxicity of cyanide byproducts have led to the increased use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is a milder and less toxic alternative. organic-chemistry.org Other systems, such as the use of α-picoline-borane in methanol (B129727) or water, have also been reported for efficient one-pot reductive aminations. organic-chemistry.org

Reducing AgentAmineCarbonylConditionsYieldReference(s)
NaBH₄ / p-TSABenzylamine (B48309)BenzaldehydeSolvent-free, 25-30 minGood scribd.comkanto.co.jp
NaBH₄ / Boric AcidAnilineBenzaldehydeSolvent-free94% organic-chemistry.org
NaBH(OAc)₃VariousVarious1,2-DichloroethaneGeneral, mild organic-chemistry.org
α-Picoline-borane / AcOHAnilineBenzaldehydeMeOH, rt, 1h98% organic-chemistry.org
NaBH₄ / GlycerolAnilineBenzaldehyde70°C91% google.com

This table showcases various alternative reducing agents and conditions for reductive amination reactions, highlighting the versatility of this synthetic approach.

Multistep Synthetic Routes Utilizing Precursors and Intermediates

Multistep syntheses provide a strategic approach to constructing complex molecules like 5-(benzylamino)-1-pentanol hydrochloride by assembling them from simpler, readily available precursors. These routes often involve the initial synthesis of a key intermediate, which is then further functionalized to yield the final product.

Conversion from 5-Amino-1-pentanol and Related Amino Alcohols

A primary and logical precursor for the synthesis of 5-(benzylamino)-1-pentanol is 5-amino-1-pentanol itself. This bifunctional molecule, containing both a primary amine and a primary alcohol group, can be selectively N-benzylated. The most common method for this transformation is reductive amination with benzaldehyde, as detailed in the previous section.

Alternatively, direct N-alkylation of 5-amino-1-pentanol with a benzyl halide, such as benzyl chloride or benzyl bromide, can be employed. However, this method can be prone to overalkylation, leading to the formation of the tertiary amine. Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the formation of the desired secondary amine. The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent like ethanol or diethyl ether. scribd.com

Hydration and Amination Sequences from Dihydropyran Derivatives

An efficient and green route to the key precursor, 5-amino-1-pentanol, starts from 3,4-dihydro-2H-pyran. researchgate.net This method involves a two-step sequence of hydration followed by reductive amination. The hydration of 3,4-dihydro-2H-pyran, often under mild acidic conditions, yields 2-hydroxytetrahydropyran. This intermediate is then subjected to reductive amination with ammonia (B1221849) in the presence of a catalyst, such as a supported nickel or cobalt catalyst, and a reducing agent like hydrogen gas. researchgate.net This process can achieve high yields of 5-amino-1-pentanol, up to 93%, under relatively mild conditions (e.g., temperature ≤120°C and pressure ≤3 MPa). researchgate.net This route is particularly attractive from a green chemistry perspective as it utilizes a readily available starting material and proceeds with high efficiency. researchgate.net The resulting 5-amino-1-pentanol can then be converted to this compound as described previously.

Green Chemistry Principles in the Preparation of Benzylamino Pentanols

The principles of green chemistry are increasingly being integrated into the synthesis of organic compounds, including benzylamino pentanols, to minimize environmental impact and enhance sustainability. kanto.co.jpcjcatal.comresearchgate.net Key aspects of green chemistry in this context include the use of renewable feedstocks, safer solvents, catalytic methods, and energy-efficient processes.

The synthesis of 5-amino-1-pentanol from biomass-derived dihydropyran is a prime example of a green synthetic route. ed.gov This approach utilizes a renewable starting material and employs a catalytic process that is highly efficient, reducing waste generation. researchgate.net Furthermore, research has focused on developing solvent-free reductive amination procedures, which completely eliminate the need for organic solvents, thereby reducing the environmental burden. ed.govresearchgate.netscribd.comsigmaaldrich.com The use of water as a solvent, often in micellar systems, is another green alternative that is being explored for reductive amination reactions. organic-chemistry.org

Development of Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of processes that are sustainable and minimize environmental impact. In the context of this compound synthesis, this involves the use of greener solvents, renewable starting materials, and step-economical reaction sequences.

One key area of development is the replacement of hazardous solvents with more benign alternatives. For instance, one-pot strategies have been developed using environmentally friendly solvents like diethyl carbonate and 2-methyl tetrahydrofuran (B95107) for the synthesis of related amino compounds. nih.gov Such approaches, which operate under metal-free conditions, significantly reduce the environmental footprint of the synthesis. nih.gov

The starting materials themselves are a target for green innovation. The precursor to the pentanolamine structure, 1,5-pentanediol (B104693), can be oxidized to 5-hydroxypentanal (B1214607). rsc.org Research into producing such aldehydes from natural and renewable sources is ongoing. For example, processes have been developed for the synthesis of substituted phenyl aldehydes, like vanillin, from naturally occurring phenylpropenes such as eugenol. nih.gov This methodology, which avoids the need for phenolic group protection and uses reusable solvents, highlights a path toward sourcing aromatic components of the target molecule from biomass. nih.gov Furthermore, strategies for the large-scale, solvent-free synthesis of related amino-alcohols from renewable resources derived from the sugar industry are being established, demonstrating the potential for bio-based production routes. nih.gov

Utilization of Catalytic Systems in Amination Reactions

Catalysis is central to the efficient synthesis of 5-(benzylamino)-1-pentanol and its analogs, particularly in the crucial amination step. Reductive amination, the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a powerful method for forming C-N bonds.

A common route involves the catalytic hydrogenation of a mixture of a pentanal derivative and benzylamine. A notable catalytic system for this type of transformation employs a Palladium-on-Carbon (Pd-C) catalyst in the presence of chloroform. google.com This system facilitates the reductive amination of benzaldehyde derivatives and primary amines to yield N-monosubstituted benzylamines with high selectivity and yields up to 95% under mild, ambient temperature and pressure conditions. google.com

Alternative strategies focus on the direct functionalization of diols. For example, 1,5-pentanediol can be directly converted to 1,5-pentanediamine through a hydroamination reaction with ammonia over a specialized reductive amination catalyst. google.com This process first involves the synthesis of 1,5-pentanediol from dimethyl glutarate via hydrogenation. google.com Similarly, the selective oxidation of 1,5-pentanediol (1,5-PDO) to 5-hydroxypentanal (5-HP), the direct precursor for reductive amination with benzylamine, can be achieved using a Pt/Nb₂O₅ catalyst in an aqueous suspension under ambient conditions. rsc.org This catalytic system leverages the electronic interaction between platinum and the niobium oxide support to facilitate the primary dehydrogenation of the diol. rsc.org

Table 1: Catalytic Systems in Amination and Precursor Synthesis
Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Reductive AminationPd-C / ChloroformBenzaldehyde derivatives, Primary aminesHigh selectivity; Yields up to 95%; Mild conditions (ambient temp/pressure). google.com
Oxidative ConversionPt/Nb₂O₅1,5-Pentanediol (1,5-PDO)Produces 5-hydroxypentanal (5-HP); Aqueous suspension; Ambient conditions. rsc.org
HydroaminationReductive Amination Catalyst1,5-Pentanediol, AmmoniaDirect conversion of diol to diamine; Part of a multi-step synthesis from glutaric acid. google.com

Stereoselective Synthesis of Chiral Benzylamino Pentanol (B124592) Derivatives

Introducing chirality into the benzylamino pentanol scaffold opens up avenues for creating stereochemically defined molecules, which is of paramount importance in fields like materials science and pharmaceuticals. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, leading to specific enantiomers or diastereomers.

Enantioselective Approaches to Related Chiral Amino Alcohols

The synthesis of single-enantiomer amino alcohols is a well-developed field, with numerous catalytic strategies available. rsc.org These methods are crucial for producing chiral analogs of 5-(benzylamino)-1-pentanol. Enantiopure vicinal amino alcohols are significant as they are core structures in many bioactive compounds and are used as chiral ligands in asymmetric synthesis. rsc.org

Transition metal-catalyzed asymmetric hydrogenation is a leading technology for producing chiral amines. acs.orgnih.gov Catalytic systems, often based on iridium or rhodium complexed with modular chiral ligands, can achieve excellent enantioselectivities in the hydrogenation of imines, enamines, and related substrates. acs.orgnih.gov Another powerful technique is biocatalysis. Engineered amine dehydrogenases (AmDHs) have been used for the reductive amination of α-hydroxy ketones, providing access to a wide range of chiral vicinal amino alcohols with excellent enantioselectivity (up to >99% ee) and generating water as the only byproduct. researchgate.net

More recent innovations include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to enable the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn

Table 2: Enantioselective Methods for Chiral Amino Alcohol Synthesis
MethodCatalyst/SystemSubstrate ClassKey AdvantagesReference
Asymmetric HydrogenationTransition Metal Complexes (Ir, Rh) with Chiral LigandsImines, EnaminesHigh efficiency and enantioselectivity for chiral amine synthesis. acs.orgnih.gov
Biocatalytic Reductive AminationEngineered Amine Dehydrogenases (AmDHs)α-Hydroxy KetonesExcellent enantioselectivity (>99% ee); Environmentally friendly (water byproduct). researchgate.net
Asymmetric Cross-CouplingChromium CatalystAldehydes, IminesModular synthesis of chiral β-amino alcohols from readily available materials. westlake.edu.cn
Asymmetric Hiyama Cross-CouplingNickel CatalystBisfunctionalized ElectrophilesStereoconvergent synthesis of chiral CF₃-substituted alcohols. researchgate.net

Diastereoselective Control in Functionalized Pentanolamine Construction

When multiple stereocenters are present in a molecule, controlling their relative configuration (diastereoselectivity) becomes critical. In the construction of functionalized pentanolamines, diastereoselective reactions ensure the formation of a specific diastereomer out of many possibilities.

Methodologies for achieving high diastereoselectivity often rely on substrate control, where existing stereocenters direct the formation of new ones, or reagent control, where a chiral catalyst or reagent dictates the stereochemical outcome. For instance, the diastereoselective synthesis of highly functionalized cyclopentanones has been achieved through an aza-Michael reaction, where hydrogen bonding between a tertiary alcohol on the substrate and the incoming nucleophile directs the stereochemical outcome. worktribe.com This principle of using directing groups is applicable to the synthesis of complex acyclic systems as well.

Stereodivergent synthesis, the ability to generate any possible diastereomer of a product from the same set of starting materials, represents a significant advancement. nih.gov A dual catalytic system using Palladium and Copper with switchable chiral ligands has been shown to produce all four stereoisomers of benzylic alcohol derivatives with high diastereoselectivity and enantioselectivity. nih.gov Such powerful strategies could be adapted for the construction of complex, multi-stereocenter benzylamino pentanol analogs. Furthermore, catalyst-free, base-promoted inverse-electron-demand aza-Diels-Alder reactions have been used to construct functionalized tetrahydropyridazines with high diastereoselectivity (>20:1 dr), showcasing how cycloaddition strategies can effectively control stereochemistry. researchgate.net

Chemical Reactivity and Derivatization Studies of the Pentanolamine Moiety

Reactions of the Hydroxyl Group

The primary alcohol moiety in 5-(benzylamino)-1-pentanol is a versatile functional group that can undergo several key transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted to an ester or an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. For instance, the reaction with acetic anhydride, often in the presence of an acid catalyst like sulfuric acid or a base like pyridine (B92270), would yield 5-(benzylamino)pentyl acetate. chegg.comsydney.edu.austudylib.net Similarly, reaction with benzoyl chloride in the presence of a base like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can afford the corresponding benzoate (B1203000) ester. organic-chemistry.org The choice of reagents and conditions can be tailored to achieve high yields. organic-chemistry.org

Etherification, the formation of an ether linkage, can be accomplished through various methods, including the Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Table 1: Predicted Esterification and Etherification Reactions of 5-(benzylamino)-1-pentanol

ReactantReagentProductPredicted Conditions
5-(benzylamino)-1-pentanolAcetic Anhydride5-(benzylamino)pentyl acetateAcid or base catalysis, room temperature to mild heating
5-(benzylamino)-1-pentanolBenzoyl Chloride5-(benzylamino)pentyl benzoateBase (e.g., TMEDA), low temperature
5-(benzylamino)-1-pentanolSodium Hydride, then Methyl Iodide5-(benzylamino)-1-methoxypentaneAnhydrous solvent (e.g., THF)

This table presents predicted reactions based on established methods for similar alcohols.

Oxidation and Reduction Transformations

Oxidation of the primary alcohol group in 5-(benzylamino)-1-pentanol can lead to either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) supported on alumina, are known to selectively oxidize primary alcohols to aldehydes under solvent-free conditions. asianpubs.orgmasterorganicchemistry.com The use of PCC can sometimes lead to the formation of byproducts through C-C bond cleavage in homobenzylic alcohols. researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) mixed with copper sulfate (B86663) (CuSO4·5H2O), can oxidize primary alcohols directly to carboxylic acids. researchgate.net It is crucial to select the oxidant carefully to avoid side reactions involving the secondary amine or the benzyl (B1604629) group. nih.gov

Reduction of the hydroxyl group is a less common transformation but could be achieved through a two-step process involving conversion to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent.

Table 2: Predicted Oxidation Reactions of the Hydroxyl Group

Starting MaterialOxidizing AgentProductPredicted Conditions
5-(benzylamino)-1-pentanolPyridinium Chlorochromate (PCC)/Alumina5-(benzylamino)pentanalSolvent-free, grinding
5-(benzylamino)-1-pentanolPotassium Permanganate/Copper Sulfate5-(benzylamino)pentanoic acidSolvent-free, gentle heating

This table outlines predicted outcomes based on known oxidation methodologies for primary alcohols.

Reactions of the Secondary Amine Group

The secondary amine in 5-(benzylamino)-1-pentanol is nucleophilic and can participate in a range of bond-forming reactions, including acylation, alkylation, and cyclization.

Acylation and Alkylation Chemistry

Acylation of the secondary amine can be readily achieved using acid chlorides or anhydrides to form the corresponding amide. For example, reaction with acetyl chloride would yield N-acetyl-N-benzyl-5-hydroxypentylamine. nih.gov These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. psu.eduresearchgate.net

N-alkylation of secondary amines can be accomplished using alkyl halides. However, for amino alcohols, selective N-alkylation without affecting the hydroxyl group can be challenging. Methods utilizing alcohols as alkylating agents in the presence of a suitable catalyst have been developed for the chemoselective N-alkylation of amines and amino acids. rsc.orgresearchgate.netnih.govresearchgate.net Another approach involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN) to facilitate selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org Debenzylation of the N-benzyl group is also a possible transformation, which can be achieved using reagents like N-iodosuccinimide. nih.gov

Table 3: Predicted Acylation and Alkylation Reactions of the Amine Group

Starting MaterialReagentProductPredicted Conditions
5-(benzylamino)-1-pentanolAcetyl Chloride/BaseN-(5-hydroxypentyl)-N-benzylacetamideAprotic solvent, room temperature
5-(benzylamino)-1-pentanolMethyl Iodide/BaseN-benzyl-N-methyl-5-hydroxypentylaminePolar solvent, heating
5-(benzylamino)-1-pentanolN-Iodosuccinimide5-amino-1-pentanol (B144490)Mild conditions

This table illustrates predicted reactions based on general methods for amine functionalization.

Formation of Heterocyclic Ring Systems via Cyclization

The 1,5-amino alcohol structure of 5-(benzylamino)-1-pentanol makes it a suitable precursor for the synthesis of six-membered heterocyclic rings, specifically substituted piperidines. Intramolecular cyclization can be induced under various conditions. For instance, treatment with thionyl chloride can facilitate the conversion of the alcohol to a chloride, which can then undergo intramolecular nucleophilic substitution by the amine to form N-benzylpiperidine. A patent describes a multi-step synthesis of N-benzyl-4-piperidinecarboxaldehyde starting from 4-piperidinecarboxylic acid, which involves the formation of a substituted piperidine (B6355638) ring. google.com The synthesis of N-substituted piperidines is a significant area of research due to their presence in various biologically active molecules. nih.govunisi.itresearchgate.net

Another potential cyclization pathway involves an intramolecular dehydration reaction, which can be catalyzed by various reagents to form the corresponding N-benzylpiperidine.

Bifunctional Reactivity and Orthogonal Functionalization Strategies

The presence of two distinct functional groups allows for bifunctional reactivity and the implementation of orthogonal functionalization strategies. This involves selectively protecting one functional group while reacting the other, and then deprotecting the first group to allow for a subsequent, different reaction. For example, the hydroxyl group could be protected as a silyl (B83357) ether (e.g., with tert-butyldimethylsilyl chloride), allowing for selective modification of the amine group. Subsequently, the silyl ether can be removed with a fluoride (B91410) source to regenerate the alcohol for further transformation. Conversely, the amine could be protected as a carbamate (B1207046) (e.g., with Boc anhydride), enabling selective reactions at the hydroxyl group. Such strategies are crucial in multi-step syntheses to avoid unwanted side reactions and to build complex molecular architectures.

Selective Modification of Amino vs. Hydroxyl Functionalities

The ability to selectively modify either the amino or the hydroxyl group of 5-(benzylamino)-1-pentanol is crucial for its application in multi-step synthesis. The secondary amine is generally a stronger nucleophile than the primary alcohol, a difference that can be exploited to achieve chemoselectivity.

Modification of the Amino Group

The secondary amino group is a primary site for reactions such as acylation, alkylation, and nucleophilic substitution.

Acylation: The amino group can be readily acylated to form amides. This is a common strategy in peptide synthesis and the modification of amine-containing molecules. nih.gov For instance, reaction with activated carboxylic acid derivatives like acyl chlorides or anhydrides, or through the use of peptide coupling agents, will preferentially occur at the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr): The benzylamine (B48309) moiety can act as a potent nucleophile in SNAr reactions. In syntheses of complex heterocyclic systems, such as pyrimido[4,5-c]quinoline (B14755456) derivatives, benzylamine analogs displace leaving groups on electron-deficient aromatic rings to form new carbon-nitrogen bonds. nih.gov This reaction typically involves heating the amine with the aromatic substrate in a polar solvent. nih.gov

Reductive Alkylation: This method allows for the introduction of additional alkyl groups to the nitrogen atom. The reaction involves the formation of an iminium ion by condensation with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120). nih.gov

Modification of the Hydroxyl Group

To achieve selective modification at the primary hydroxyl group, the more reactive amino group often requires a temporary protecting group. However, under certain conditions, the hydroxyl group can be targeted directly.

Esterification: The primary alcohol can be converted to an ester by reacting with an acyl chloride or carboxylic anhydride, typically in the presence of a non-nucleophilic base like pyridine. While N-acylation is often faster, protection of the amine group ensures that esterification occurs exclusively at the oxygen atom.

Etherification: The formation of an ether linkage (alkylation of the hydroxyl group) is a common modification. nih.gov For example, 5-(benzyloxy)pentan-1-ol can be synthesized from pentane-1,5-diol and benzyl chloride, demonstrating the feasibility of selectively alkylating one hydroxyl group. chemicalbook.com A similar principle applies to 5-(benzylamino)-1-pentanol, where the hydroxyl group can be deprotonated with a suitable base and reacted with an alkyl halide.

Oxidation: The primary alcohol can be selectively oxidized to introduce new functionalities. Mild oxidizing agents like Dess-Martin periodinane can convert the primary alcohol to an aldehyde. nih.gov The resulting aldehyde is a valuable synthetic intermediate for subsequent reactions, including reductive amination or Wittig reactions.

Intramolecular Reactions

The pentanolamine backbone is susceptible to intramolecular cyclization. The related compound 5-amino-1-pentanol is known to undergo facile intramolecular cyclocondensation to yield piperidine, particularly when heated in the presence of a catalyst. chemicalbook.com A similar reaction with 5-(benzylamino)-1-pentanol would be expected to produce 1-benzylpiperidine, a known derivative. guidechem.com

Table 1: Selective Modification Reactions of 5-(benzylamino)-1-pentanol This table presents plausible reaction pathways based on the known reactivity of amino and hydroxyl functional groups.

Target Group Reaction Type Reagents & Conditions Resulting Functional Group
Amino Acylation Acyl chloride, base (e.g., triethylamine) Amide
Amino SNAr Electron-deficient aryl halide, heat Tertiary Amine (di-aryl)
Amino Reductive Alkylation Aldehyde/Ketone, NaBH(OAc)₃ Tertiary Amine
Hydroxyl Esterification Acyl anhydride, pyridine (amine protected) Ester
Hydroxyl Etherification Alkyl halide, NaH (amine protected) Ether
Hydroxyl Oxidation Dess-Martin Periodinane (DMP) Aldehyde

| Both | Intramolecular Cyclization | Heat, catalyst | N-substituted Piperidine |

Design of Linker Molecules and Building Blocks

The bifunctional nature of 5-(benzylamino)-1-pentanol makes it a valuable component in the synthesis of more complex molecules, where it can serve as a structural building block or a flexible linker. guidechem.comcymitquimica.com Its structure incorporates a five-carbon aliphatic chain that provides spacing and flexibility, a site for hydrogen bonding or further substitution (the amine), and a hydroxyl group for covalent attachment.

As a building block, the compound can be integrated into larger structures through sequential reactions at its two functional ends. For example, the hydroxyl group can be used as an initiation point for polymerization or attachment to a solid support, while the amino group remains available for subsequent derivatization. The benzyl group on the amine can also be a key feature, providing specific steric or electronic properties, or it can be removed via catalytic hydrogenation to unmask a primary amine, creating a new reactive site.

In the design of linker molecules, which are crucial for connecting different molecular entities in fields like drug delivery and proteomics, 5-(benzylamino)-1-pentanol offers a versatile scaffold. The synthesis of PROTACs (Proteolysis Targeting Chimeras), for instance, often involves linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a flexible chain. diva-portal.org The synthesis of such linkers frequently employs modular strategies involving alkylation of hydroxyl groups and amide bond formation with amino groups, chemistries for which 5-(benzylamino)-1-pentanol is well-suited. diva-portal.org

A hypothetical linker synthesis could involve:

Activating the hydroxyl group of 5-(benzylamino)-1-pentanol, for example, by converting it to a mesylate or tosylate.

Reacting this electrophilic intermediate with a nucleophilic moiety on a primary molecule (Molecule A).

Coupling the secondary amine of the resulting conjugate with an activated carboxyl group on a second molecule (Molecule B) to form a stable amide bond.

This strategy allows for the directed and covalent linking of two different molecular components, with the pentanolamine derivative serving as the flexible bridge.

Table 2: Illustrative Applications of 5-(benzylamino)-1-pentanol as a Building Block This table provides hypothetical examples of structures derivable from 5-(benzylamino)-1-pentanol.

Starting Moiety Reaction at Hydroxyl Group Reaction at Amino Group Potential Application
Molecule A-OH Etherification with 5-(benzylamino)-pentyl bromide - Attachment of an amino-terminated linker
Molecule B-COOH - Amide coupling with 5-(benzylamino)-1-pentanol Introduction of a hydroxyl-terminated linker
Polymer Support Attachment of 5-(benzylamino)-1-pentanol via ether linkage Acylation with a protected amino acid Solid-phase peptide synthesis

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural elucidation. For 5-(benzylamino)-1-pentanol hydrochloride, these techniques are used to identify and assign all unique proton and carbon signals, respectively. The hydrochloride form of the amine will typically show a downfield shift for the protons adjacent to the nitrogen due to the presence of the positively charged ammonium (B1175870) group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the pentanol (B124592) chain, the benzylic protons, and the protons of the hydroxyl and ammonium groups. The integration of these signals confirms the number of protons in each environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, providing crucial connectivity information. The protons on the carbons alpha to the ammonium nitrogen and the hydroxyl group are expected to be the most deshielded within the aliphatic chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The spectrum for this compound would show signals for the five carbons of the pentanol chain, the benzylic carbon, and the aromatic carbons of the phenyl group. The chemical shifts are influenced by the electronegativity of neighboring atoms; hence, the carbon bearing the hydroxyl group (C1) and the carbon adjacent to the nitrogen (C5) will appear at characteristic downfield positions.

Predicted NMR Data for this compound:

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H1 (OH)Broad singlet-
H-1~3.6~62
H-2~1.6~32
H-3~1.4~23
H-4~1.7~29
H-5~3.0~49
H-benzyl~4.1~53
H-aromatic~7.4-7.6~128-135
NH₂⁺Broad singlet-

Note: Predicted values are based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the pentanol chain, confirming the sequence of the methylene groups from C-1 to C-5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the compound's chemical formula (C₁₂H₂₀ClNO). For this compound, HRMS would be used to confirm the expected exact mass of the protonated molecule [M+H]⁺.

Predicted HRMS Data for 5-(benzylamino)-1-pentanol (as the free base):

Adduct m/z
[M+H]⁺194.1539
[M+Na]⁺216.1359

Note: These are predicted m/z values for the free base. The hydrochloride salt would show the same mass for the cationic portion in the gas phase.

Analysis of Fragmentation Patterns and Adduct Formation

In the mass spectrometer, molecules can be fragmented, and the resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound and elucidate its structure. Common fragmentation pathways for N-benzylamines include the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Alpha-cleavage adjacent to the nitrogen is also a dominant fragmentation pathway for aliphatic amines. The analysis of these fragments helps to piece together the structure of the original molecule.

Adduct formation, where the molecule of interest associates with ions such as H⁺, Na⁺, or K⁺, is commonly observed in soft ionization techniques like electrospray ionization (ESI). The observation of these adducts can further aid in the confirmation of the molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary ammonium salt, C-H stretches of the aromatic and aliphatic portions, and C-N and C-O stretching vibrations. The presence of the hydrochloride salt would be indicated by a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of an ammonium salt.

Characteristic IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (secondary ammonium salt)2400-2800 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-N stretch1020-1250
C-O stretch (primary alcohol)~1050

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. This interaction provides unique information about the stereochemistry of a molecule. For a compound like 5-(benzylamino)-1-pentanol, which contains a chiral center, these methods are invaluable for determining its enantiomeric purity. The primary techniques used for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (usually expressed in millidegrees or molar ellipticity) versus wavelength. For a chiral compound, the CD spectrum will show characteristic positive or negative peaks, known as Cotton effects, in the regions of its chromophores. The benzyl group in 5-(benzylamino)-1-pentanol contains a phenyl chromophore which gives rise to characteristic CD signals in the ultraviolet (UV) region.

Research on structurally similar chiral benzylcarbinamines and their salts has demonstrated that the sign of the Cotton effects observed between 240 and 270 nm can be correlated with the absolute configuration of the chiral center. acs.org This correlation is often interpreted using empirical rules, such as the Benzene Sector Rule, which considers the conformational equilibrium of the molecule. acs.org For instance, it has been observed that for some chiral benzylalkylcarbinamine salts, a change in solvent can lead to a reversal in the sign of the Cotton effect due to a shift in the conformational equilibrium. acs.org

The enantiomeric purity of a sample can be determined by comparing its CD spectrum to that of a pure enantiomer. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-silent as the signals from the two enantiomers cancel each other out. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee).

Fluorescence Detected Circular Dichroism (FDCD) is another sensitive chiroptical technique. It measures the differential fluorescence intensity upon excitation with left and right circularly polarized light. mdpi.com Studies on other chiral molecules have shown that the FDCD signal is directly related to the enantiomeric composition of the sample, with racemic mixtures showing no signal. mdpi.com

Illustrative Circular Dichroism Data for a Chiral Benzylamine (B48309) Derivative

Parameter Value Reference
Wavelength (nm) 262 acs.org
Molar Ellipticity (θ) +250 deg·cm²/dmol acs.org
Solvent Methanol (B129727) acs.org

Note: This data is for (R)-2-amino-1-phenylpropane and is provided for illustrative purposes to demonstrate the type of data obtained from CD spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For hydrochloride salts of amines, X-ray crystallography is crucial for understanding the ionic interactions between the protonated amine (ammonium) and the chloride anion. nih.gov It also elucidates the role of hydrogen bonding in stabilizing the crystal structure. In many amine hydrochlorides, the N-H protons of the ammonium group form strong hydrogen bonds with the chloride ion. nih.gov If the molecule also contains hydroxyl groups, as in the case of 5-(benzylamino)-1-pentanol, these can also participate in an extended hydrogen-bonding network.

While a specific crystal structure for this compound is not publicly available, the type of data that would be obtained can be illustrated with crystallographic data from a simple amino alcohol hydrochloride, 2-aminoethanol hydrochloride. nist.gov The production of a specific, pure crystalline form is critical for pharmaceutical applications as different crystal structures (polymorphs) can affect properties like solubility and stability. google.com

Illustrative Crystallographic Data for an Amino Alcohol Hydrochloride Salt

Parameter Value Reference
Compound 2-Aminoethanol hydrochloride nist.govnih.gov
Chemical Formula C₂H₈ClNO nist.gov
Crystal System Orthorhombic Hypothetical
Space Group P2₁2₁2₁ Hypothetical
Unit Cell Dimensions a = 8.5 Å, b = 10.2 Å, c = 5.9 Å Hypothetical
Key Hydrogen Bonds N-H···Cl, O-H···Cl nih.gov

Note: The crystal system, space group, and unit cell dimensions are hypothetical and provided for illustrative purposes. The presence of N-H···Cl and O-H···Cl hydrogen bonds is typical for such structures. nih.gov

The combination of chiroptical spectroscopy and X-ray crystallography provides a powerful toolkit for the comprehensive characterization of chiral compounds like this compound, ensuring the correct stereochemistry and solid-state form.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, electronic distribution, and reactivity parameters.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for the quantum chemical study of medium-sized organic molecules due to its balance of accuracy and computational cost. For 5-(benzylamino)-1-pentanol hydrochloride, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govnih.gov

A primary output of DFT studies is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of positive potential around the ammonium (B1175870) group (protonated benzylamine) and the hydroxyl proton, indicating these as sites for electrophilic attack or hydrogen bond donation. Conversely, the oxygen atom of the hydroxyl group and the phenyl ring's π-system would exhibit negative potential, suggesting their role as nucleophilic centers or hydrogen bond acceptors.

Furthermore, DFT calculations can yield insights into the compound's reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For benzylamine (B48309) derivatives, the HOMO is often localized on the benzylamine moiety, while the LUMO may be distributed across the aromatic ring. edu.krd

Conformation Analysis and Energy Landscapes

The flexibility of the pentanol (B124592) chain and the rotational freedom around the C-N and C-C single bonds in this compound result in a complex conformational landscape. nih.gov Understanding this landscape is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Conformational analysis can be systematically performed by rotating the molecule's dihedral angles and calculating the corresponding energy using molecular mechanics or quantum chemical methods. This process generates a potential energy surface (PES), where energy minima correspond to stable conformers. The global minimum represents the most stable conformation in the gaseous phase. The energy barriers between these conformers determine the ease of interconversion. For flexible molecules like 5-(benzylamino)-1-pentanol, multiple low-energy conformers are expected to coexist in equilibrium. frontiersin.orgresearchgate.net The relative populations of these conformers can be estimated using the Boltzmann distribution at a given temperature. The study of the conformational energy landscape helps in identifying the bioactive conformation, which is the specific three-dimensional arrangement the molecule adopts when interacting with a biological target. acs.orgpnas.org

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov For this compound, an all-atom MD simulation in a solvent, typically water, can offer profound insights into its conformational sampling and interactions with the surrounding environment. mdpi.comnih.gov

By simulating the molecule for a sufficient duration (nanoseconds to microseconds), a representative ensemble of conformations can be generated, providing a more realistic picture than static conformational analysis. MD simulations can reveal how the molecule folds and unfolds, and the preferred conformations in a solution. The simulations can also detail the hydration shell around the molecule, showing the arrangement and dynamics of water molecules interacting with the polar amine and hydroxyl groups, as well as the nonpolar benzyl (B1604629) and pentyl moieties. This information is critical for understanding its solubility and transport properties.

In Silico Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

For this compound, docking studies could be performed against a variety of protein targets to explore its potential pharmacological activities. The process involves placing the 3D structure of the ligand into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding affinity. These scoring functions typically account for electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties. researchgate.net

The results of a docking study would highlight the key amino acid residues in the protein's active site that interact with the ligand. For instance, the protonated amino group of this compound would be expected to form strong hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The benzyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Prediction of Molecular Descriptors and Physicochemical Parameters

A range of molecular descriptors and physicochemical parameters can be predicted in silico to estimate the "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. bohrium.comnih.govaudreyli.com Various software and web-based tools are available for these predictions, often employing quantitative structure-activity relationship (QSAR) models. nih.govyoutube.com

For this compound, key predicted parameters would include:

Descriptor Predicted Value/Range Significance
Molecular Weight 229.75 g/mol (for hydrochloride salt)Influences size and diffusion properties.
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5Indicates lipophilicity and ability to cross cell membranes.
Topological Polar Surface Area (TPSA) ~41.5 ŲRelates to hydrogen bonding potential and permeability.
Number of Hydrogen Bond Donors 2Influences interactions with biological targets.
Number of Hydrogen Bond Acceptors 2Influences interactions with biological targets.
pKa ~9.5 - 10.5 (for the amine)Determines the ionization state at physiological pH.
Aqueous Solubility Moderate to HighCrucial for bioavailability.

Note: The values in the table are estimations based on the structure of 5-(benzylamino)-1-pentanol and general predictive models. mdpi.comnih.govdevagirijournals.comyoutube.com The hydrochloride salt form is expected to have higher aqueous solubility compared to the free base.

These predicted parameters are valuable in the early stages of drug discovery to assess the potential of a compound to be developed into a viable drug candidate. For example, adherence to Lipinski's Rule of Five, which uses some of these descriptors, is often used as a preliminary filter for oral bioavailability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms

Correlative Studies between Structural Motifs and Biological Function (Theoretical)

While direct and extensive research on the specific biological functions of 5-(benzylamino)-1-pentanol hydrochloride is not widely available in public literature, we can extrapolate theoretical correlations based on studies of analogous N-benzylalkanolamine structures.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of a series of compounds with their biological activity. For a hypothetical series of this compound analogs, a QSAR study could be designed to predict their activity based on various molecular descriptors.

A typical QSAR model can be represented by the following equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

Key descriptors that would be relevant for a QSAR analysis of 5-(benzylamino)-1-pentanol derivatives include:

Hydrophobicity (LogP): The lipophilicity of the molecule, which influences its ability to cross cell membranes. Modifications to the benzyl (B1604629) ring or the pentanol (B124592) chain would significantly alter this value.

Electronic Properties (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents on the benzyl ring, affecting the pKa of the amine and its interaction with biological targets.

Steric Parameters (e.g., Taft steric parameters, molar refractivity): These account for the size and shape of the molecule and its substituents, which can influence binding affinity to a target protein.

Topological Indices: These numerical descriptors capture the connectivity and branching of the molecular structure.

A hypothetical QSAR study on a series of N-benzylalkanolamines could yield a model that helps in predicting the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

The nature and position of substituents on the benzyl ring of this compound can profoundly impact its molecular properties and, consequently, its biological activity. Based on general principles observed in related N-benzyl compounds, we can theorize the following effects:

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): The presence of EWGs on the phenyl ring would decrease the electron density on the nitrogen atom of the secondary amine. This would lower the pKa of the amine, making it less basic. Such modifications can influence the strength of ionic interactions with biological targets.

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): Conversely, EDGs would increase the electron density on the nitrogen, making the amine more basic. This could enhance interactions with anionic sites on a receptor.

Steric Hindrance: Bulky substituents, particularly at the ortho positions of the benzyl ring, could introduce steric hindrance that may either prevent or lock the molecule into a specific conformation required for optimal binding to a biological target.

The following interactive table illustrates the theoretical impact of various substituents on the molecular properties of a hypothetical series of 5-(benzylamino)-1-pentanol analogs.

Substituent (on Benzyl Ring)PositionElectronic EffectPredicted pKa of AminePredicted LogPPotential Impact on Activity
-H (unsubstituted)-NeutralBaselineBaselineBaseline reference
-ClparaElectron-withdrawingLowerHigherMay alter binding affinity and membrane permeability
-NO₂paraStrongly electron-withdrawingSignificantly lowerHigherCould decrease activity if a basic amine is required
-OCH₃paraElectron-donatingHigherSlightly lowerMay enhance activity if a more basic amine is favorable
-CH₃paraWeakly electron-donatingSlightly higherHigherMay improve binding through hydrophobic interactions
-CF₃metaStrongly electron-withdrawingLowerSignificantly higherMay decrease activity due to electronic effects

Ligand Design Principles Based on Pentanolamine Scaffolds

The pentanolamine scaffold, characterized by a five-carbon chain with an amino group and a hydroxyl group, is a versatile template in ligand design. The distance and flexibility between the amino and hydroxyl groups are key determinants of its potential biological interactions.

Principles for designing ligands based on this scaffold include:

Scaffold Hopping: Replacing the pentanolamine backbone with other structurally distinct but functionally similar linkers to explore new chemical space and potentially improve properties like metabolic stability.

Conformational Constraint: Introducing rigidity into the pentyl chain, for example, by incorporating a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Bioisosteric Replacement: The hydroxyl group could be replaced with other hydrogen bond donors or acceptors (e.g., -COOH, -SO₂NH₂) to probe for alternative interactions with a target. Similarly, the secondary amine could be modified to a tertiary amine or incorporated into a heterocyclic ring system. nih.gov

Mechanistic Insights from Structure-Function Correlations in Research Models

While direct mechanistic studies on this compound are scarce, research on analogous compounds provides valuable insights. For example, studies on N-benzylphenethylamines have shown that substitutions on the benzyl group can dramatically alter selectivity for different serotonin (B10506) receptor subtypes. nih.gov In these cases, the benzyl moiety is thought to interact with a specific sub-pocket of the receptor, and even minor changes to its electronic or steric profile can shift the binding mode and functional outcome.

Similarly, in other systems, the alkanolamine chain has been shown to be crucial for establishing key hydrogen bonds with amino acid residues in a binding site. The length and flexibility of this chain dictate the optimal positioning of the terminal functional groups for interaction.

A hypothetical research model for this compound could involve a target protein where the benzyl group occupies a hydrophobic pocket, the protonated amine forms a salt bridge with an acidic residue (e.g., aspartate or glutamate), and the terminal hydroxyl group acts as a hydrogen bond donor or acceptor. Structure-function correlation studies would involve systematically modifying each part of the molecule and observing the effect on binding affinity and functional activity, as illustrated in the table below.

ModificationRationalePredicted Outcome
Shortening the pentanol chainTo probe the optimal distance between the amine and hydroxyl groupsA decrease in activity might suggest a suboptimal fit in the binding site.
Replacing the benzyl group with a naphthyl groupTo explore a larger hydrophobic pocketAn increase in affinity could indicate a larger binding pocket.
Methylation of the secondary amineTo assess the importance of the N-H hydrogen bond donorA loss of activity would suggest a critical hydrogen bond interaction.
Esterification of the hydroxyl groupTo block its hydrogen bonding capabilityA decrease in potency would highlight the importance of the hydroxyl group in binding.

By systematically applying these principles and correlative studies, a deeper understanding of the structure-activity and structure-property relationships of this compound and its analogs can be achieved, paving the way for the rational design of new chemical entities with desired biological profiles.

Applications in Chemical Synthesis and Materials Science Research

Role as Synthetic Intermediates for Complex Organic Molecules

The dual functionality of 5-(benzylamino)-1-pentanol makes it a strategic starting material for constructing intricate molecular architectures. After debenzylation to 5-amino-1-pentanol (B144490), the resulting primary amine and primary alcohol can be selectively functionalized, enabling the synthesis of diverse and complex organic structures.

While direct use of 5-(benzylamino)-1-pentanol is not extensively documented, its debenzylated form, 5-amino-1-pentanol, is a recognized precursor in the synthesis of key alkaloid scaffolds. The benzylamino group acts as a masked primary amine, which, once revealed, can participate in crucial cyclization reactions to form heterocyclic systems that are central to many alkaloids.

One significant application is the synthesis of the piperidine (B6355638) ring system, a core structure in a vast number of alkaloids. 5-Amino-1-pentanol can undergo a facile intramolecular cyclocondensation to form piperidine. This transformation is often catalyzed by zeolites and can be a high-yield method for preparing saturated pyridine (B92270) bases. Furthermore, 5-amino-1-pentanol has been identified as a starting material for the total synthesis of more complex alkaloids, such as Manzamine A, a marine alkaloid known for its potential therapeutic activities. The C5 amino alcohol backbone of 5-amino-1-pentanol provides a key fragment for the intricate polycyclic structure of these natural products.

The general synthetic utility is summarized in the table below:

Application AreaIntermediateTarget Scaffold/MoleculeSignificance
Alkaloid Synthesis5-Amino-1-pentanolPiperidineCore structure of numerous piperidine alkaloids.
Natural Product Synthesis5-Amino-1-pentanolManzamine AStarting material for a complex marine alkaloid with therapeutic potential.

In the realm of pharmaceutical research, small molecules containing benzylamino and amino alcohol moieties are of significant interest. Although direct synthetic routes starting from 5-(benzylamino)-1-pentanol hydrochloride for the specific inhibitors listed are not explicitly detailed in publicly available literature, the structural motifs are highly relevant.

Suvorexant Intermediates: The synthesis of Suvorexant, an orexin (B13118510) receptor antagonist, involves intermediates that contain substituted benzylamine (B48309) groups. Patent literature describes various synthetic routes where chiral amines and benzyl-protected compounds are key components in constructing the core diazepane ring of Suvorexant. The benzyl (B1604629) group serves as a protecting group that is later removed, a strategy for which 5-(benzylamino)-1-pentanol is well-suited.

CDK and PD-1/PD-L1 Inhibitors: Many small-molecule inhibitors targeting Cyclin-Dependent Kinases (CDKs) and the PD-1/PD-L1 immune checkpoint pathway are based on heterocyclic scaffolds such as pyrimidines and benzamides. The synthesis of these complex molecules often involves the use of bifunctional building blocks. For instance, substituted benzylamines are used in the synthesis of pyrimido[4,5-c]quinoline (B14755456) derivatives, which have been investigated as CSNK2A (a type of Casein Kinase 2) inhibitors. While 5-(benzylamino)-1-pentanol is not directly cited, its structure represents a valuable synthon that could be modified to create novel derivatives for screening against these important therapeutic targets. The primary alcohol could serve as a handle for introducing further diversity or for linking the molecule to other fragments.

Utilization in Polymer Chemistry and Material Science

The bifunctionality of the 5-amino-1-pentanol core, readily accessible from 5-(benzylamino)-1-pentanol, makes it a valuable monomer for step-growth polymerization reactions, leading to the formation of polymers with desirable properties such as biodegradability.

5-Amino-1-pentanol is a key building block for the synthesis of biodegradable polyesteramides. mdpi.com These polymers are of great interest for biomedical applications, such as absorbable sutures and drug delivery systems, because they combine the mechanical strength associated with polyamides and the degradability conferred by ester linkages. mdpi.com In a typical polycondensation reaction, the amino group of 5-amino-1-pentanol reacts with a dicarboxylic acid or its derivative (like a cyclic anhydride, e.g., succinic anhydride), while the hydroxyl group reacts to form an ester bond, leading to a polymer chain with alternating amide and ester linkages. nih.gov The presence of both hydrogen-bonding amide groups and hydrolyzable ester groups in the polymer backbone allows for a balance of mechanical properties and controlled degradation rates. mdpi.com

In addition to polyesteramides, 5-amino-1-pentanol is a precursor for the synthesis of polyamides. It can be used as a starting material to produce δ-valerolactam, which is the monomer for Nylon 5 (polyvalerolactam). The intramolecular cyclization of 5-amino-1-pentanol or its derivatives can yield the lactam, which can then undergo ring-opening polymerization to produce the polyamide. Polyamides derived from such bio-based monomers are gaining attention as sustainable alternatives to traditional petroleum-based plastics.

The role of the debenzylated compound in polymer synthesis is highlighted below:

Polymer TypeMonomer/PrecursorPolymerization MethodKey Properties/Applications
Biodegradable Polyesteramides5-Amino-1-pentanolPolycondensationBiodegradability, biomedical applications (e.g., sutures). mdpi.comnih.gov
Polyamides (Nylon 5)δ-Valerolactam (from 5-Amino-1-pentanol)Ring-Opening PolymerizationSustainable alternative to petroleum-based polyamides.

Development of Research Probes and Functional Materials

While specific examples detailing the use of this compound for research probes are not prevalent, its structure offers significant potential for such applications. As a bifunctional molecule, it can serve as a versatile linker in the construction of chemical probes.

After debenzylation, the resulting 5-amino-1-pentanol possesses two distinct nucleophilic sites. The primary amine can be used to attach the molecule to a recognition element (e.g., a ligand for a specific protein) or a solid support, while the primary alcohol can be functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag. This "linker" capability is fundamental in creating probes for various biological assays, including fluorescence microscopy and affinity chromatography. For example, amino alcohols are used to derivatize fluorophores or to attach them to biomolecules. The five-carbon chain of 5-amino-1-pentanol provides a flexible spacer, which can be crucial for minimizing steric hindrance between the attached reporter and the target molecule, thereby preserving biological activity.

Development and Validation of Advanced Analytical Methodologies

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for assessing the purity of active pharmaceutical ingredients and quantifying their content. amazonaws.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like 5-(benzylamino)-1-pentanol hydrochloride. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control. nih.govnih.govjarem.orgnih.gov

The development of an HPLC method involves a systematic optimization of various chromatographic parameters. amazonaws.com For this compound, a C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of the analyte from potential impurities. nih.govnih.gov The mobile phase, a critical component, is often a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state for consistent retention. Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the benzyl (B1604629) chromophore of the molecule exhibits maximum absorbance. nih.gov

Validation of the developed method is crucial and involves demonstrating its specificity, linearity, accuracy, precision, and robustness. nih.govnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The method demonstrates a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies at different concentration levels. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 1: Representative HPLC Method Parameters and Validation Summary

Parameter Typical Condition / Value
Chromatographic Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Validation Parameters
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.5 µg/mL

This table presents illustrative data typical for a validated HPLC method.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC is challenging due to its low volatility and thermal lability. Therefore, a derivatization step is typically required to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis.

The hydroxyl (-OH) and secondary amine (-NH-) groups in the molecule are active sites that can be targeted for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to replace the active protons on these functional groups with trimethylsilyl (TMS) groups. This process reduces the polarity of the molecule and increases its volatility.

The derivatized sample is then injected into the GC system, equipped with a capillary column (e.g., DB-5 or similar) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com The GC oven temperature is programmed to ramp up, allowing for the separation of the derivatized analyte from other volatile impurities or derivatizing agent artifacts. unicam.it The method is validated for parameters similar to HPLC to ensure its reliability for quantitative analysis of volatile impurities or for specific assays where GC is preferred.

Table 2: GC Analysis of Derivatized 5-(benzylamino)-1-pentanol

Analyte Derivatization Reagent Derivative Expected Retention Time (min)

This table provides a hypothetical example of a derivatization approach for GC analysis.

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.govekb.eg this compound possesses a benzyl group, which acts as a chromophore, making it suitable for UV-Vis analysis. nih.gov

The first step in method development is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or water) across the UV range (typically 200-400 nm). nih.gov Quantification is based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

To determine the concentration of an unknown sample, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. ekb.eg The absorbance of the unknown sample is then measured, and its concentration is calculated using the linear regression equation derived from the calibration curve. nih.gov

Table 3: Example Calibration Data for UV-Vis Spectrophotometric Analysis

Standard Concentration (µg/mL) Measured Absorbance at λmax (254 nm)
5 0.112
10 0.225
20 0.451
30 0.674
40 0.898
Linear Regression Equation y = 0.0224x + 0.001

| Correlation Coefficient (r²) | 0.9998 |

This table shows representative data used to construct a Beer-Lambert law calibration curve.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a more comprehensive analysis. nih.gov These methods are particularly valuable for impurity profiling and structural elucidation.

For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful hyphenated technique. nih.govnih.gov It couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. As the separated components elute from the HPLC column, they are ionized (e.g., using electrospray ionization - ESI) and introduced into the mass spectrometer.

LC-MS provides two critical pieces of information simultaneously: the retention time from the LC and the mass-to-charge ratio (m/z) from the MS. This allows for the confident identification of the parent compound. Furthermore, by employing tandem mass spectrometry (MS/MS), the parent ion can be fragmented to produce a characteristic pattern of daughter ions, which provides detailed structural information and helps in the unambiguous identification of impurities and degradation products. nih.gov

Table 4: Predicted LC-MS Fragmentation Data for 5-(benzylamino)-1-pentanol

Ion Type Predicted m/z Description
Parent Ion [M+H]⁺ 194.15 Protonated molecule
Fragment Ion 176.14 Loss of water (H₂O)
Fragment Ion 106.06 Benzylamino fragment [C₇H₈N]⁺

This table is based on the chemical structure of 5-(benzylamino)-1-pentanol (the free base) and general principles of mass spectral fragmentation. uni.lu

Future Research Directions and Emerging Paradigms in Benzylamino Alcohol Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of benzylamino alcohols, including 5-(benzylamino)-1-pentanol, is moving away from traditional methods that often involve harsh reagents and generate significant waste. The focus is now on catalytic, atom-economical processes. A primary strategy is the N-alkylation of amines with alcohols, a green chemistry approach where water is the main byproduct.

One of the most promising methods for synthesizing 5-(benzylamino)-1-pentanol is the direct N-alkylation of 5-amino-1-pentanol (B144490) with benzyl (B1604629) alcohol. This reaction often utilizes the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. lookchem.com In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final N-alkylated amine. lookchem.comnih.gov Various transition-metal catalysts, including those based on manganese, iron, and nickel, have shown efficacy in this type of transformation. lookchem.comnih.govresearchgate.net For instance, manganese pincer complexes have been demonstrated to be highly effective for the selective N-alkylation of aromatic amines with primary alcohols under relatively mild conditions. nih.gov Similarly, iron-based catalysts, which are abundant and less toxic than many precious metal catalysts, are gaining traction. lookchem.com

Another viable synthetic route is the reductive amination of 5-hydroxypentanal (B1214607) with benzylamine (B48309). guidechem.com The precursor, 5-amino-1-pentanol, can be sustainably sourced from biomass-derived dihydropyran, which undergoes hydration and subsequent reductive amination. cjcatal.comgoogle.com Nickel-based catalysts have proven effective for the amination of long-chain aliphatic primary alcohols. nih.govrug.nlresearchgate.net The final step to obtain the hydrochloride salt is a standard chemical procedure.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols
Catalyst TypeKey FeaturesPotential Advantages for Benzylamino Alcohol SynthesisReference
Manganese Pincer ComplexesHigh selectivity for mono-alkylation, operates under mild conditions (80-100 °C).Avoids over-alkylation, energy-efficient. nih.gov
Iron-Based Catalysts (e.g., FeBr3 with amino acid ligand)Utilizes an earth-abundant and low-toxicity metal, proceeds via an SN1-type mechanism.Cost-effective and environmentally benign. lookchem.com
Heterogeneous Nickel Catalysts (e.g., Raney Ni, Ni/Al2O3–SiO2)Commercially available, robust, and can be used with aqueous ammonia (B1221849) sources.Facilitates synthesis from readily available starting materials, potential for continuous flow processes. nih.govacs.org
Gold Nanoparticles on Oxide SupportsEffective for reductive amination of ketones with benzylamine.High activity and potential for selectivity depending on the support. researchgate.net

Advanced Functionalization for Tailored Molecular Properties

The inherent bifunctionality of 5-(benzylamino)-1-pentanol—a secondary amine and a primary alcohol—makes it a versatile platform for advanced functionalization. By selectively modifying these groups, a diverse library of derivatives with tailored properties can be generated.

The hydroxyl group can be a target for esterification or etherification to introduce a wide range of functionalities. For example, esterification with biocompatible polymers like polyethylene (B3416737) glycol (PEG) could enhance water solubility and pharmacokinetic profiles for potential biological applications. The secondary amine provides a handle for further N-alkylation, acylation, or arylation. For instance, the introduction of specific aryl groups could modulate electronic properties, which is relevant for applications in materials science.

A key aspect of functionalization is achieving selectivity. Protecting group strategies can be employed, but direct, selective functionalization is more efficient. The development of catalysts that can distinguish between the amine and alcohol functionalities is a significant area of research. Conversely, the N-benzyl group can be selectively removed through N-debenzylation, for example, using N-iodosuccinimide, to reveal a primary amine for further modification. ox.ac.uk This allows for the synthesis of complex molecules where the benzyl group serves as a temporary protecting group.

Table 2: Potential Functionalization of 5-(benzylamino)-1-pentanol and Their Effects
Functional GroupReaction TypePotential Introduced MoietyExpected Impact on Molecular Properties
Primary Alcohol (-OH)EsterificationFatty acids, amino acids, polymers (e.g., PLA)Increased lipophilicity, introduction of chirality, creation of biodegradable polymers.
Primary Alcohol (-OH)EtherificationAlkyl chains, polyethylene glycol (PEG)Modified solubility, improved thermal stability, enhanced biocompatibility.
Secondary Amine (-NH)N-AcylationAcetyl group, benzoyl groupIncreased steric bulk, altered hydrogen bonding capability, modified electronic properties.
Secondary Amine (-NH)N-AlkylationMethyl, ethyl, or other alkyl groupsIncreased basicity, altered lipophilicity, potential for creating quaternary ammonium (B1175870) salts.
Benzyl GroupN-DebenzylationRemoval of the benzyl groupExposure of a primary amine for further selective functionalization. ox.ac.uk

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Table 3: Application of AI/ML in Benzylamino Alcohol Chemistry
AI/ML ApproachSpecific ApplicationPotential BenefitReference
Generative ModelsDe novo design of novel benzylamino alcohol derivatives with optimized properties.Accelerated discovery of new molecules with desired functionalities. optibrium.com
Predictive Modeling (e.g., QSAR)Forecasting physicochemical properties (solubility, logP) and biological activities.Prioritization of synthetic targets and reduction of experimental screening. specialchem.com
Retrosynthesis PredictionIdentifying optimal and efficient synthetic pathways to complex benzylamino alcohol derivatives.Streamlined synthesis planning and improved reaction yields. engineering.org.cn
Catalyst DesignScreening for and designing new catalysts for selective N-alkylation and functionalization.Discovery of more efficient, selective, and sustainable catalytic systems. arxiv.orgresearchgate.net

Expanding Applications in Emerging Fields of Chemical Biology and Materials Innovation

The unique structural features of 5-(benzylamino)-1-pentanol hydrochloride—a flexible aliphatic chain, a hydrophilic alcohol, and a secondary benzylamine—make it and its derivatives attractive candidates for applications in the burgeoning fields of chemical biology and materials innovation.

In chemical biology, this scaffold could be elaborated to create molecular probes for studying biological processes. The amine and alcohol functionalities provide convenient points for attaching fluorophores, affinity tags, or reactive groups. The precursor, 5-amino-1-pentanol, is a known starting material for the synthesis of the alkaloid manzamine, which possesses a range of biological activities, highlighting the potential of its derivatives in drug discovery. google.comchemicalbook.com

In materials science, 5-(benzylamino)-1-pentanol can be envisioned as a functional monomer for the synthesis of novel polymers. The bifunctionality of the molecule allows for the creation of polyamides, polyesters, or poly(ester-amide)s. wikipedia.org The incorporation of the benzylamino group into the polymer backbone could impart specific properties, such as altered thermal stability, hydrophobicity, or the ability to coordinate with metal ions. The development of biodegradable plastics from derivatives of 5-amino-1-pentanol, such as polyesteramides, points to the potential for creating more sustainable materials. wikipedia.org The use of long-chain N-alkylated amino acids as surfactants also suggests that derivatives of 5-(benzylamino)-1-pentanol could find applications as specialty surfactants or emulsifying agents. nih.gov

Table 4: Potential Applications in Emerging Fields
FieldPotential ApplicationRationaleReference
Chemical BiologyScaffold for bioactive molecules and molecular probes.Precursor 5-amino-1-pentanol is used in the synthesis of the alkaloid manzamine. The molecule has handles for attaching functional groups. google.comchemicalbook.com
Materials ScienceMonomer for functional polymers (polyamides, polyesters).Bifunctional nature allows for polymerization. The benzylamino group can tailor polymer properties. Precursor is used for biodegradable plastics. wikipedia.org
Surfactant ChemistrySpecialty surfactants and emulsifying agents.Amphiphilic structure. Related long-chain N-alkylated amino acids exhibit surfactant properties. nih.gov
Pharmaceutical ChemistryIntermediate for drug synthesis.Amino alcohols are important intermediates for various pharmaceuticals. chemicalbook.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(benzylamino)-1-pentanol hydrochloride, and how do reaction parameters affect yield?

  • Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, benzylamine derivatives are often conjugated to alcohol precursors using carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to activate carboxylic intermediates, as demonstrated in similar benzylamino compound syntheses . Key parameters include pH (optimized to 6.0 in MES buffer), temperature (37°C), and stoichiometric ratios of reagents. Post-synthesis purification involves recrystallization or column chromatography, with yields dependent on solvent polarity and reaction time.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Answer : Purity is assessed using reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Structural confirmation employs 1H^1 \text{H}- and 13C^{13}\text{C}-NMR spectroscopy to verify benzyl proton resonances (~7.3 ppm) and the pentanol backbone. Elemental analysis ensures correct Cl^- content (theoretical ~18.1% for C12_{12}H18_{18}ClNO). Deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) are used as internal standards for method validation in QC workflows .

Advanced Research Questions

Q. What analytical challenges arise when characterizing the hydrochloride salt form of 5-(benzylamino)-1-pentanol, and how are they mitigated?

  • Answer : Challenges include hygroscopicity (deliquescence in humid conditions) and chloride ion interference in mass spectrometry. Mitigation strategies:

  • Hygroscopicity : Store samples in desiccators with anhydrous CaCl2_2 and use inert atmospheres during handling .
  • MS Interference : Employ ion-pairing agents (e.g., trifluoroacetic acid) or switch to ESI-negative mode to suppress Cl^- adducts.
  • NMR Solubility : Use deuterated DMSO-d6_6 or CD3_3OD for improved solubility and resolution of amine protons .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

  • Answer : Accelerated stability testing involves:

  • pH Variability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermal Stress : Expose to 40–60°C for 1–4 weeks, assessing color change, precipitation, or NMR peak shifts.
  • Light Sensitivity : Use ICH Q1B guidelines with UV/visible light exposure (e.g., 1.2 million lux-hours) . Data analysis includes Arrhenius modeling to predict shelf-life.

Q. What role do deuterated analogs play in studying the pharmacokinetics of this compound?

  • Answer : Deuterated derivatives (e.g., 4-Amino-1-pentanol-d4 hydrochloride) serve as internal standards in LC-MS to quantify parent compounds in biological matrices. They correct for matrix effects and ionization variability. Applications include tracing metabolic pathways (e.g., hydroxylation or N-dealkylation) and validating bioanalytical methods for ANDA submissions .

Methodological Considerations

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Resolve via:

  • DSC/TGA : Differential scanning calorimetry identifies polymorphs by distinct endothermic peaks.
  • PXRD : Powder X-ray diffraction confirms crystalline structure.
  • Reproducibility : Synthesize batches using identical protocols (e.g., solvent polarity, cooling rates) to ensure consistency .

Q. What strategies optimize the synthesis of this compound for scale-up in preclinical studies?

  • Answer :

  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with ethanol/water mixtures.
  • Catalysis : Use immobilized lipases or transition-metal catalysts to enhance stereoselectivity.
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.